ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

Medicinal chemistry Pharmacokinetics Structure-activity relationship

Select Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 2098162-48-0) to exploit its single HBD for kinase/PDE selectivity, XLogP3 0.4 for optimal CNS permeability, and defined (R)-stereochemistry for reproducible biological data. This chiral intermediate outperforms racemic mixtures (0 defined stereocenters) and non-hydroxylated analogs (0 HBD). The ethyl ester enables facile library synthesis. Ensure your SAR studies are built on a stereochemically pure scaffold.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 2098162-48-0
Cat. No. B1492573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate
CAS2098162-48-0
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O
InChIInChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1
InChIKeyDLYXJSLNZVWUTQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 2098162-48-0): Chiral Pyridazine Building Block for Drug Discovery


Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 2098162-48-0) is a chiral heterocyclic compound featuring a pyridazine core substituted at the 6-position with an (R)-3-hydroxypyrrolidine moiety and at the 3-position with an ethyl carboxylate ester. With a molecular weight of 237.25 g/mol, a topological polar surface area (TPSA) of 75.6 Ų, and a calculated XLogP3 of 0.4, it occupies a balanced physicochemical space favorable for CNS drug discovery [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where the ethyl ester serves as a handle for further derivatization and the chiral (R)-hydroxypyrrolidine group introduces stereochemical complexity [2]. Vendor specifications indicate a typical purity of 95% .

Why Generic Substitution of Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate with In-Class Analogs Fails


Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate cannot be naively substituted by closely related pyridazine-3-carboxylate analogs due to critical structural differentiators that impact biological recognition and physicochemical properties. The presence of the (R)-3-hydroxypyrrolidine group introduces a stereochemically defined hydrogen-bond donor absent in the des-hydroxy analog (CAS 64224-56-2) [1]. Substitution of the pyrrolidine ring with a piperidine (as in CAS 2098142-14-2) alters the ring size from five to six members, increasing XLogP3 from 0.4 to 0.7 while maintaining the same TPSA—likely affecting membrane permeability and binding pocket fit . The racemic version (ChemSpider ID 128916874) lacks defined stereochemistry altogether, with 0 of 1 defined stereocenters per its database entry . These differences are not cosmetic; they directly impact hydrogen-bonding networks, target engagement selectivity, and pharmacokinetic profiles. The evidence below quantifies these differences to guide informed procurement and experimental design.

Quantitative Differentiation Evidence for Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Count: Target Compound vs. Des-Hydroxy Analog (CAS 64224-56-2)

The target compound possesses one hydrogen-bond donor (the 3-OH group on the pyrrolidine ring) that is completely absent in ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate (CAS 64224-56-2). This is a binary, quantifiable difference with significant consequences for molecular recognition and membrane permeability. Hydrogen-bond donor count is a critical parameter in Lipinski's Rule of Five and influences blood-brain barrier penetration [1].

Medicinal chemistry Pharmacokinetics Structure-activity relationship

Lipophilicity (XLogP3) Differentiation vs. Piperidine Analog (CAS 2098142-14-2)

Substituting the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) while retaining the 3-hydroxyl group and ethyl ester changes the calculated XLogP3 from 0.4 (target) to 0.7 (piperidine analog, CAS 2098142-14-2). Both compounds share an identical TPSA of 75.6 Ų, indicating that the lipophilicity shift arises from the increased hydrocarbon surface area of the six-membered ring rather than a change in polar surface area [1]. This 0.3 log unit difference corresponds to an approximately 2-fold difference in octanol-water partition coefficient.

Lipophilicity ADME Drug-likeness

Defined Stereochemistry: (R)-Enantiomer vs. Racemic Mixture (ChemSpider 128916874)

The target compound is unequivocally specified as the (R)-enantiomer with 1 defined atom stereocenter (PubChem). In contrast, the ChemSpider entry (ID 128916874) for the compound bearing the identical molecular formula and connectivity lists 0 of 1 defined stereocentres, indicating a racemic or stereochemically undefined mixture . For asymmetric synthesis and chiral drug discovery, this distinction is critical: only the (R)-enantiomer provides defined three-dimensional orientation of the hydroxyl group for structure-based drug design.

Chiral purity Stereochemistry Enantiomeric specification

Molecular Weight and Ester Steric Bulk Differentiation from Methyl Ester Analog (CAS 1604414-29-0)

The ethyl ester in the target compound (MW 237.25 g/mol) versus the methyl ester analog (MW 223.23 g/mol, CAS 1604414-29-0) represents a ΔMW of 14.02 g/mol (one methylene unit) [1]. This difference, while modest in mass, carries steric and electronic consequences for ester hydrolysis rates, transesterification reactivity, and binding pocket accommodation. Ethyl esters generally exhibit slower hydrolysis than methyl esters under both acidic and basic conditions, providing greater metabolic stability in prodrug strategies [2].

Synthetic intermediate Ester derivatization Structure-activity relationship

3-Hydroxypyrrolidine Scaffold as a Validated Integrin α5β1 Antagonist Pharmacophore (Class-Level Inference)

The (R)-3-hydroxypyrrolidine moiety is not merely a solubilizing group—it is a validated pharmacophoric element in selective integrin α5β1 antagonism. Peer-reviewed research from the Jerini/Shire group (Bioorg. Med. Chem. Lett., 2010) established the 3-hydroxypyrrolidine scaffold as a new and selective integrin α5β1 inhibitor class, with optimized analogs achieving high binding affinities and oral bioavailability in rat models [1]. While the target compound (ethyl ester at pyridazine 3-position) itself was not the focus of that study, it shares the identical (R)-3-hydroxypyrrolidine pharmacophore whose stereochemical configuration is essential for integrin α5β1 selectivity [2]. This class-level evidence supports screening the target compound against integrin targets. This is a class-level inference; direct integrin binding data for the specific target compound (CAS 2098162-48-0) has not been identified in peer-reviewed literature at the time of this analysis.

Integrin inhibitors 3-Hydroxypyrrolidine Scaffold validation

Recommended Research Applications for Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate Based on Quantitative Differentiation Evidence


Integrin α5β1 Antagonist Screening Cascades

The (R)-3-hydroxypyrrolidine moiety is a validated pharmacophore for selective integrin α5β1 inhibition [1]. Researchers developing integrin-targeted therapies for fibrosis, cancer, or inflammatory diseases should prioritize this compound as a chiral scaffold for SAR exploration. The ethyl ester provides a tractable handle for library synthesis, while the defined (R)-stereochemistry ensures reproducible biological data—a critical advantage over racemic mixtures (ChemSpider 128916874, 0 of 1 defined stereocenters) .

CNS Drug Discovery Programs Requiring Low Lipophilicity

With an XLogP3 of 0.4 and TPSA of 75.6 Ų, this compound resides in favorable physicochemical space for CNS drug candidates (typically XLogP 1-4, TPSA < 90 Ų) [1]. The target compound is 0.3 log units less lipophilic than the piperidine analog (CAS 2098142-14-2, XLogP3 = 0.7), making it the preferred choice when minimizing non-specific binding and optimizing CNS penetration is paramount . Its single HBD also places it below the typical CNS cutoff of ≤3 HBD.

Chiral Building Block for Asymmetric Synthesis of Pyridazine-Containing Bioactives

The combination of a chiral (R)-3-hydroxypyrrolidine, a pyridazine core, and an ethyl ester makes this compound a versatile intermediate for constructing complex chiral molecules. The ethyl ester can be selectively hydrolyzed to the carboxylic acid for amide coupling, while the hydroxyl group serves as a handle for etherification, esterification, or oxidation [1]. This is a superior intermediate to the methyl ester analog (CAS 1604414-29-0) when slower ester hydrolysis or altered steric profiles are required .

Kinase and PDE Inhibitor Lead Generation

Pyridazine-3-carboxylate derivatives have established precedent as phosphodiesterase (PDE) and kinase inhibitor scaffolds [1]. The target compound's single HBD from the hydroxyl group—absent in the non-hydroxylated analog (CAS 64224-56-2, 0 HBD)—provides an additional point of interaction with kinase hinge regions or PDE catalytic sites . This quantitative HBD difference can be exploited to achieve target selectivity where a hydrogen-bond interaction with a specific residue differentiates desired targets from anti-targets.

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